2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-mesitylacetamide
Description
This compound features a hybrid heterocyclic scaffold combining a thieno[3,4-d]thiazole core with a 5,5-dioxido modification, a 3,5-dimethylphenyl substituent, and an N-mesitylacetamide group. The thieno-thiazole system, with its sulfone group, may confer unique electronic properties, impacting reactivity and metabolic stability.
Properties
IUPAC Name |
2-(N-(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)-3,5-dimethylanilino)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S2/c1-14-6-15(2)10-19(9-14)27(24-25-20-12-32(29,30)13-21(20)31-24)11-22(28)26-23-17(4)7-16(3)8-18(23)5/h6-10,20-21H,11-13H2,1-5H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFCNIGFXAKNFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)NC2=C(C=C(C=C2C)C)C)C3=NC4CS(=O)(=O)CC4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-mesitylacetamide represents a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a thiazole ring and an acetamide functional group, which are often associated with a variety of biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 447.6 g/mol. The presence of the 5,5-dioxido group enhances its reactivity, potentially leading to various therapeutic applications. The thiazole moiety is known for its biological significance, particularly in antimicrobial and anticancer activities.
Biological Activities
The biological activities of this compound have been investigated across several studies. Below is a summary of its notable effects:
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The unique structure of this compound suggests potential effectiveness against various microbial strains.
| Microbial Strain | Activity Level | Reference |
|---|---|---|
| Escherichia coli | Moderate | |
| Staphylococcus aureus | Significant | |
| Candida albicans | Potent |
Urease Inhibition
Another important biological activity is urease inhibition. Compounds similar to this one have demonstrated moderate to good urease inhibitory effects. This activity is crucial for developing treatments for conditions like kidney stones and certain infections.
Anticancer Potential
Thiazole derivatives have been widely studied for their anticancer properties. The specific combination of functional groups in this compound may enhance its efficacy against cancer cells.
Mechanistic Studies
Understanding the mechanism of action is vital for optimizing the therapeutic potential of this compound. Interaction studies using molecular docking have suggested that this compound can bind effectively to various biological targets:
- Enzyme Inhibition : Binding to urease and other enzymes can inhibit their activity.
- Receptor Interaction : Potential interactions with neurotransmitter receptors may contribute to neuroactive properties.
Case Studies
Several case studies have evaluated the biological activity of compounds structurally related to this compound:
- Study on Antimicrobial Activity : A study demonstrated that derivatives similar to this compound showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics .
- Urease Inhibition Study : Another study highlighted that thiazole-containing acetamides exhibited superior urease inhibition compared to known inhibitors .
Comparison with Similar Compounds
Key Observations :
- The thiazolo-pyrimidines (11a/b) exhibit moderate yields (~68%) under reflux with sodium acetate, suggesting similar synthetic challenges for the target compound.
- Higher melting points in 12 (268–269°C) correlate with increased rigidity from the pyrimido-quinazoline core, whereas the target’s sulfone group may reduce crystallinity.
Comparison with Thiazolylmethylcarbamate Analogs ()
Structural and Functional Divergence
- Core vs. Sidechain: The target’s thieno-thiazole is distinct from the simpler thiazol-5-ylmethyl carbamates (e.g., compounds l, m, q).
- Functional Groups :
- Carbamates (e.g., compound l) feature labile carbamate (–OCONH–) linkages, whereas the target’s acetamide (–NHCO–) offers greater hydrolytic stability.
- Complex substituents in analogs (e.g., hydroperoxypropan-2-yl in m) introduce oxidative sensitivity, unlike the target’s inert mesityl group.
Implications for Bioactivity and Stability
Key Observations :
- The carbamate analogs’ structural complexity (e.g., compound w’s bis-thiazole system) may enhance receptor binding but complicate synthesis.
- The target’s mesityl group could improve membrane permeability compared to polar carbamates.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-mesitylacetamide, and how can reaction progress be monitored?
- Methodology : Synthesis typically involves coupling reactions under inert conditions. For example, potassium carbonate in dimethylformamide (DMF) is used as a base for nucleophilic substitution reactions, as seen in analogous acetamide derivatives . Thin-layer chromatography (TLC) is critical for monitoring reaction completion, with mobile phases tailored to the compound’s polarity (e.g., ethyl acetate/hexane mixtures). Post-synthesis, purification via recrystallization or column chromatography is recommended.
- Key Data : Yields for structurally related compounds range from 70% to 80% under optimized conditions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
- Methodology :
- NMR Spectroscopy : - and -NMR are essential for confirming substituent positions and hydrogen bonding patterns. For example, aromatic protons in the mesityl group appear as distinct singlets .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Peaks corresponding to the thieno-thiazol-dioxide moiety (~200–250 m/z) are diagnostic .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis ensures stoichiometric purity (<0.3% deviation) .
Q. How should researchers design initial bioactivity screens for this compound?
- Methodology : Prioritize assays aligned with the compound’s structural analogs. For instance:
- Antioxidant Activity : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays at concentrations of 10–100 µM, comparing to ascorbic acid controls .
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates, given the thiazolidinedione moiety’s role in enzyme binding .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to establish IC values .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed bioactivity across different assays?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., PPAR-γ for hypoglycemic activity). Compare results with experimental IC values to identify false positives/negatives .
- QSAR Analysis : Correlate substituent electronegativity (e.g., dimethylphenyl vs. methoxy groups) with bioactivity trends. For example, electron-withdrawing groups may enhance antioxidant capacity by stabilizing radical intermediates .
- Case Study : Discrepancies in hypoglycemic activity between in vitro (enzyme inhibition) and in vivo (mouse models) studies may arise from bioavailability differences, requiring pharmacokinetic modeling .
Q. What experimental strategies can elucidate the role of the 5,5-dioxido-thieno-thiazol moiety in electron transfer mechanisms?
- Methodology :
- Cyclic Voltammetry : Measure redox potentials in aprotic solvents (e.g., acetonitrile) to identify reversible oxidation/reduction peaks associated with the dioxido-thiazol ring .
- EPR Spectroscopy : Detect radical intermediates formed during antioxidant assays, such as superoxide anion radicals quenched by the compound .
Q. How can researchers address batch-to-batch variability in synthesis yields and impurity profiles?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, varying DMF/water ratios during crystallization can reduce by-product formation .
- HPLC-PDA Analysis : Implement reverse-phase HPLC with photodiode array detection to quantify impurities (e.g., unreacted starting materials) below 0.1% .
- Case Study : A 15% yield increase was achieved for a related acetamide derivative by adjusting reaction time from 12 h to 18 h and using anhydrous DMF .
Experimental Design & Data Analysis
Q. What statistical models are appropriate for analyzing dose-response relationships in pharmacological studies?
- Methodology :
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism. Report EC values with 95% confidence intervals .
- ANOVA with Tukey’s Post Hoc Test : Compare multiple treatment groups (e.g., 10 µM, 50 µM, 100 µM doses) to control for Type I errors .
Q. How should environmental fate studies be structured to assess the compound’s ecological impact?
- Methodology :
- Compartmental Analysis : Track distribution in soil, water, and air using -labeled analogs. Measure partition coefficients (log ) and biodegradation half-lives .
- Microcosm Experiments : Simulate aquatic ecosystems to study bioaccumulation in algae and Daphnia magna over 28-day exposure periods .
- Key Parameters : A log >3 suggests high bioaccumulation potential, necessitating chronic toxicity testing .
Tables for Key Data
Table 1 : Synthesis Optimization for Analogous Acetamide Derivatives
| Parameter | Optimal Range | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Reaction Time | 16–18 h | 75–80 | >98 | |
| Solvent (DMF:HO) | 3:1 | 78 | 97 | |
| Temperature | 25–30°C | 70 | 95 |
Table 2 : Bioactivity Profile of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
